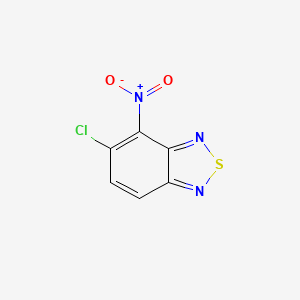

5-クロロ-4-ニトロ-2,1,3-ベンゾチアゾール

説明

5-Chloro-4-nitro-2,1,3-benzothiadiazole is a chemical compound that can be used to overcome herbicide resistance in weeds. It can also be used on fungal diseases of cotton and grapes .

Synthesis Analysis

The synthesis of 2,1,3-Benzothiadiazole and its derivatives, including 5-Chloro-4-nitro-2,1,3-benzothiadiazole, is an important area of study in the chemistry of photoluminescent compounds. These compounds are used in the design of organic electronic devices .Molecular Structure Analysis

The molecular structure of 5-Chloro-4-nitro-2,1,3-benzothiadiazole is an important aspect of its properties and reactivity. Understanding its structure is fundamental for the design and application of these derivatives in molecular organic electronic devices .Chemical Reactions Analysis

The chemical reactions of 2,1,3-Benzothiadiazole and its derivatives, including 5-Chloro-4-nitro-2,1,3-benzothiadiazole, are fundamental for their use in light technology. These compounds can be used as constituents of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and many others .Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-4-nitro-2,1,3-benzothiadiazole include a melting point of 141℃ and a boiling point of 348.8±22.0 °C. It has a density of 1.749 and a molecular weight of 215.62 g/mol .科学的研究の応用

光電子特性

この化合物は薄膜における光電子特性について調査されています。 これらの特性により、光電子デバイスでの使用の可能性を示唆しています .

蛍光研究

この化合物の誘導体である4-クロロ-7-ニトロ-2,1,3-ベンゾオキサジアゾール(NBD-Cl)は、特徴的な蛍光発光を示す新規なカーボン量子ドットベースのハイブリッドを作成するために使用されてきました。 これは、5-クロロ-4-ニトロ-2,1,3-ベンゾチアゾールも蛍光研究やイメージングに使用できることを示唆しています .

非線形光学(NLO)材料

関連する化合物である1,2,3-ベンゾチアゾールは、有機NLO単結晶の成長と特性評価に使用されてきました。 これは、5-クロロ-4-ニトロ-2,1,3-ベンゾチアゾールもNLO材料の開発に用途がある可能性を示唆しています .

ピロールとピリミジンN-オキシドの合成

ニトロ置換された2,1,3-ベンゾチアゾールを含む反応は、ピロールまたはピリミジンN-オキシドを生成することが報告されています。 これは、5-クロロ-4-ニトロ-2,1,3-ベンゾチアゾールをこれらの化合物の合成化学において使用できることを示唆しています .

導電性ポリマーの設計と合成

ベンゾチアゾール誘導体は、クロスカップリング反応によるより大きな分子と導電性ポリマーの設計と合成における構成要素として使用されます。 5-クロロ-4-ニトロ-2,1,3-ベンゾチアゾール上のクロロ基とニトロ基は、このような合成のための反応部位を提供する可能性があります .

有機エレクトロニクス用小型ドナー分子

この化合物の誘導体は、有機エレクトロニクスにおける小型ドナー分子として使用するために設計および合成されています。 それらは分光法および電気化学的手法によって特性評価され、5-クロロ-4-ニトロ-2,1,3-ベンゾチアゾールと同様の潜在的な用途を示唆しています .

将来の方向性

The future directions of research on 5-Chloro-4-nitro-2,1,3-benzothiadiazole and its derivatives are likely to focus on their potential applications in light technology. This includes their use in organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and many others .

作用機序

Target of Action

The primary targets of 5-Chloro-4-nitro-2,1,3-benzothiadiazole are yet to be fully identified. It has been found to be effective in overcoming herbicide resistance in weeds and treating fungal diseases in cotton and grapes .

Mode of Action

It is believed to interact with its targets in a way that disrupts their normal functioning, leading to the death of the targeted organisms .

Biochemical Pathways

It is likely that it interferes with the pathways responsible for the growth and reproduction of the targeted organisms, leading to their death .

Pharmacokinetics

Its physical and chemical properties such as melting point (141℃), boiling point (3488±220 °C), and density (1749) suggest that it may have good bioavailability .

Result of Action

The result of the action of 5-Chloro-4-nitro-2,1,3-benzothiadiazole is the death of the targeted organisms. This is achieved through the disruption of their normal functioning, which leads to their inability to grow and reproduce .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-4-nitro-2,1,3-benzothiadiazole. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and efficacy. Specific studies on the influence of environmental factors on the action of 5-chloro-4-nitro-2,1,3-benzothiadiazole are limited .

生化学分析

Biochemical Properties

5-Chloro-4-nitro-2,1,3-benzothiadiazole plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to interact with alkaline solutions, which activates the compound and enhances its solubility in water . This interaction suggests that 5-Chloro-4-nitro-2,1,3-benzothiadiazole may influence enzymatic activities by altering the pH environment, thereby affecting the function of pH-sensitive enzymes.

Cellular Effects

The effects of 5-Chloro-4-nitro-2,1,3-benzothiadiazole on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in stress responses and metabolic pathways, leading to changes in cellular function. Additionally, 5-Chloro-4-nitro-2,1,3-benzothiadiazole may impact cell signaling by interacting with specific receptors or signaling molecules, thereby altering downstream signaling cascades .

Molecular Mechanism

At the molecular level, 5-Chloro-4-nitro-2,1,3-benzothiadiazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, 5-Chloro-4-nitro-2,1,3-benzothiadiazole can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-4-nitro-2,1,3-benzothiadiazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloro-4-nitro-2,1,3-benzothiadiazole is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The compound’s effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions used.

Dosage Effects in Animal Models

The effects of 5-Chloro-4-nitro-2,1,3-benzothiadiazole in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhancing stress tolerance or modulating metabolic pathways. At high doses, 5-Chloro-4-nitro-2,1,3-benzothiadiazole may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity.

Metabolic Pathways

5-Chloro-4-nitro-2,1,3-benzothiadiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. For example, 5-Chloro-4-nitro-2,1,3-benzothiadiazole may enhance the activity of enzymes involved in stress response pathways, thereby increasing the production of protective metabolites .

Transport and Distribution

Within cells and tissues, 5-Chloro-4-nitro-2,1,3-benzothiadiazole is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments or tissues. For instance, 5-Chloro-4-nitro-2,1,3-benzothiadiazole may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity within the cell .

Subcellular Localization

The subcellular localization of 5-Chloro-4-nitro-2,1,3-benzothiadiazole is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 5-Chloro-4-nitro-2,1,3-benzothiadiazole may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .

特性

IUPAC Name |

5-chloro-4-nitro-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClN3O2S/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDMEVQEACHYNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177282 | |

| Record name | 5-Chloro-4-(hydroxy(oxido)amino)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2274-89-7 | |

| Record name | 5-Chloro-4-(hydroxy(oxido)amino)-2,1,3-benzothiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2274-89-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-4-(hydroxy(oxido)amino)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-4-nitro-2,1,3-benzothiadiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT9K8WZ9C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol](/img/structure/B1347071.png)